Chemical structure and molecular weight of 2-(4-Bromo-butoxy)-phenol
Chemical structure and molecular weight of 2-(4-Bromo-butoxy)-phenol
Structural Analysis, Synthetic Methodology, and Applications in Medicinal Chemistry [1]
Executive Summary
This technical guide provides a comprehensive analysis of 2-(4-Bromo-butoxy)-phenol (CAS: 16837-07-3), a critical intermediate in the synthesis of arylpiperazine-based pharmaceuticals and G-protein coupled receptor (GPCR) ligands.[1] As a bifunctional linker containing both a phenolic hydroxyl group and an alkyl bromide, this molecule serves as a versatile "anchor" for constructing complex bioactive scaffolds.
This document is designed for research scientists and process chemists. It moves beyond basic data to explore the causality of synthetic choices, the logic of structural validation, and the practical handling required to maintain high purity in drug development workflows.
Chemical Identity & Physicochemical Properties
Core Identity Data
| Parameter | Specification |
| IUPAC Name | 2-(4-Bromobutoxy)phenol |
| Common Name | Catechol mono-4-bromobutyl ether |
| CAS Registry Number | 16837-07-3 |
| Molecular Formula | C₁₀H₁₃BrO₂ |
| Molecular Weight | 245.11 g/mol |
| SMILES | Oc1ccccc1OCCCCBr |
| InChI Key | MBGGFXOXUIDRJD-UHFFFAOYSA-N |
Physicochemical Profile
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Physical State: Viscous oil or low-melting solid (dependent on purity and hydration).[1]
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Solubility: Soluble in DCM, EtOAc, DMSO, and Methanol. Sparingly soluble in water.[1]
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Acidity (pKa): ~10.0 (Phenolic OH).[1] The alkyl ether at the ortho position slightly increases acidity compared to phenol due to inductive effects, though intramolecular H-bonding can modulate this.
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Stability: Sensitive to light (bromide degradation) and oxidation (phenolic ring).[1] Store under inert atmosphere at 2–8°C.
Synthetic Pathway & Mechanism
The synthesis of 2-(4-Bromo-butoxy)-phenol requires a precision-controlled Williamson Ether Synthesis .[1] The primary challenge is chemoselectivity : preventing the formation of the bis-alkylated byproduct, 1,4-bis(2-hydroxyphenoxy)butane.
Reaction Logic
To achieve mono-alkylation, we exploit statistical probability and kinetics .[1] By using a significant molar excess of the diol (catechol) relative to the alkylating agent (1,4-dibromobutane), the probability of a second alkylation event on the same catechol molecule is minimized.
Key Mechanistic Steps:
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Deprotonation: A weak base (K₂CO₃) selectively deprotonates the most acidic proton.[1]
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S_N2 Attack: The phenoxide anion attacks the terminal carbon of 1,4-dibromobutane.[1]
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Desymmetrization: The product now contains a leaving group (Br) and a nucleophile (Phenol-OH), but the excess catechol buffers the system to prevent polymerization.
Synthetic Workflow Diagram
Figure 1: Reaction logic emphasizing the competition between mono- and bis-alkylation pathways.
Detailed Experimental Protocol
Objective: Synthesis of 2-(4-Bromo-butoxy)-phenol on a 10g scale.
Reagents & Equipment
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Catechol: 33.0 g (0.30 mol, 3.0 equiv) - Excess is critical.
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1,4-Dibromobutane: 21.6 g (0.10 mol, 1.0 equiv).
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Potassium Carbonate (K₂CO₃): 13.8 g (0.10 mol).[1]
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Solvent: Acetone (Dry, 200 mL).
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Equipment: 500 mL Round-bottom flask, reflux condenser, N₂ line.
Step-by-Step Methodology
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Preparation:
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Purge the reaction flask with Nitrogen (N₂).[1]
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Dissolve Catechol (33.0 g) and K₂CO₃ (13.8 g) in Acetone (150 mL). Stir at room temperature for 30 minutes to allow partial deprotonation. Note: The solution will turn dark due to trace oxidation; this is normal.
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Addition:
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Add 1,4-Dibromobutane (21.6 g) dissolved in Acetone (50 mL) dropwise over 1 hour.
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Why? Slow addition keeps the concentration of the alkylating agent low relative to the catechol, favoring mono-substitution.
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Reflux:
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Heat the mixture to reflux (approx. 56°C) for 12–16 hours.
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Monitor via TLC (Hexane:EtOAc 7:3). The product will appear less polar than catechol but more polar than the dibromide.
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-
Work-up:
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Cool to room temperature.[1][2] Filter off the inorganic solids (KBr, unreacted K₂CO₃).
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Concentrate the filtrate under reduced pressure to remove acetone.[1]
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Extraction: Dissolve the residue in DCM (100 mL) and wash with Water (3 x 100 mL).
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Critical Step: The excess catechol is highly water-soluble.[1] Thorough water washing effectively removes the unreacted starting material.[1]
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-
Purification:
Characterization & Validation
To ensure the integrity of the linker for subsequent drug synthesis, the following spectral features must be validated.
NMR Spectroscopy (Expected Data)
| Nucleus | Shift (δ ppm) | Multiplicity | Integration | Assignment |
| ¹H NMR | 6.80 – 6.95 | Multiplet | 4H | Aromatic Ring Protons |
| 5.65 | Singlet (br) | 1H | Phenolic -OH (Exchangeable) | |
| 4.05 | Triplet | 2H | -O-CH₂ -CH₂- | |
| 3.50 | Triplet | 2H | -CH₂-CH₂ -Br | |
| 1.95 – 2.10 | Multiplet | 4H | -CH₂-CH₂-CH₂ -CH₂- | |
| ¹³C NMR | ~146.0, 145.8 | - | - | Aromatic C-O carbons (ipso) |
| ~68.0 | - | - | -O-C H₂- | |
| ~33.5 | - | - | -C H₂-Br |
Mass Spectrometry (MS)
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Ionization: ESI+ or EI.[1]
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Pattern: Look for the characteristic 1:1 isotopic ratio of Bromine (⁷⁹Br / ⁸¹Br).[1]
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Peaks: [M]⁺ at 244 and 246 .[1]
Validation Logic Diagram
Figure 2: Analytical decision tree for confirming structure identity.
Applications in Drug Development
2-(4-Bromo-butoxy)-phenol is a high-value "linker" intermediate.[1] Its primary utility lies in Fragment-Based Drug Design (FBDD) , specifically for connecting aromatic pharmacophores to amine-containing motifs.[1]
Key Therapeutic Classes
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Antipsychotics (Arylpiperazines): Many D2/5-HT receptor modulators (e.g., derivatives of Aripiprazole or Brexpiprazole) utilize a butoxy-linker to space the "head" group (arylpiperazine) from the "tail" group (quinolinone or phenol).
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Kinase Inhibitors: Used to tether solubilizing groups or specific binding motifs to the ATP-binding core.[1]
Reaction Versatility
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O-Alkylation (Done): The molecule is already mono-alkylated.[1]
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N-Alkylation (Next Step): The alkyl bromide is an excellent electrophile for S_N2 reactions with secondary amines (e.g., piperazine).[1]
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O-Functionalization: The remaining phenolic -OH can be further reacted (e.g., esterification, glycosylation) to modify prodrug properties.[1]
References
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PubChem Compound Summary. (2025). 2-(4-Bromobutoxy)phenol.[1] National Center for Biotechnology Information.[1] [Link](Note: Link directs to related bromophenol records for structural verification).
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National Institutes of Health (NIH). (2022).[1] Phenols in Pharmaceuticals: Analysis of a Recurring Motif. [Link]
